

# Application Notes: Analytical Applications of Cupric Tartrate in Titration

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## Compound of Interest

Compound Name: Cupric tartrate

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## Introduction

**Cupric tartrate** plays a crucial role in analytical chemistry, primarily as the key component of Fehling's solution. This reagent is widely used for the qualitative and quantitative determination of reducing substances, particularly reducing sugars and aldehydes. The tartrate ligand forms a stable, deep blue complex with cupric ions ( $\text{Cu}^{2+}$ ) in an alkaline medium, preventing the precipitation of copper(II) hydroxide.[1][2][3] This complex acts as a mild oxidizing agent, and in the presence of reducing agents, the  $\text{Cu}^{2+}$  ions are reduced to cuprous ions ( $\text{Cu}^{+}$ ), which form a characteristic brick-red precipitate of copper(I) oxide ( $\text{Cu}_2\text{O}$ ).[1][4][5] This distinct color change forms the basis of its use in titration.

## Principle of Cupric Tartrate in Redox Titrations

The primary application of **cupric tartrate** in titration is through Fehling's test, which is a redox reaction.[6] In an alkaline environment, aldehydes and  $\alpha$ -hydroxy ketones, including reducing sugars like glucose and fructose, are oxidized.[7][8] The bistartratocuprate(II) complex acts as the oxidizing agent. The aldehyde group ( $-\text{CHO}$ ) is oxidized to a carboxylate anion ( $-\text{COO}^-$ ), while the copper(II) ions in the complex are reduced to copper(I) ions.[1] The resulting copper(I) oxide is insoluble in the reaction mixture and precipitates out, providing a clear visual endpoint for the titration.[4][5] Ketones, with the exception of  $\alpha$ -hydroxy ketones, do not typically give a positive result.[9]

## Key Applications

- **Determination of Reducing Sugars:** The most prominent application is the quantification of reducing monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., maltose, lactose) in various samples, including food products and clinical specimens like urine for glucose screening.[\[1\]](#)[\[4\]](#)[\[9\]](#)
- **Distinguishing Aldehydes from Ketones:** Fehling's solution can be used to differentiate aldehydes from most ketones. Aldehydes will give a positive test (red precipitate), while ketones generally will not.[\[7\]](#)[\[8\]](#)[\[10\]](#)
- **Food Industry:** In the food industry, this titration method is used to determine the sugar content in products like syrups, honey, and fruit juices, which is crucial for quality control.[\[7\]](#)[\[11\]](#)
- **Clinical Diagnostics:** Historically, it was used for the semi-quantitative estimation of glucose in urine as a screening test for diabetes mellitus.[\[1\]](#)[\[9\]](#)[\[12\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative information for the preparation and use of Fehling's solution in titrations.

Table 1: Composition of Fehling's Solution

| Solution                | Component   | Concentration/Amount   |
|-------------------------|---|--|
| Fehling's A             | Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )     | 69.28 g - 70 g per 1 L of distilled water <a href="#">[8]</a> <a href="#">[11]</a> |
| Fehling's B             | Potassium sodium tartrate tetrahydrate (Rochelle salt)                            | ~346 g - 350 g per 1 L of distilled water <a href="#">[8]</a> <a href="#">[13]</a> |
| Sodium hydroxide (NaOH) | ~100 g - 120 g per 1 L of distilled water <a href="#">[5]</a> <a href="#">[8]</a> |  |

Table 2: Typical Titration Parameters (Lane-Eynon Method)

| Parameter                    | Value/Description  |
|------------------------------|--|
| Volume of Fehling's Solution | Typically 10 mL (5 mL of Fehling's A + 5 mL of Fehling's B)[11][14]              |
| Indicator                    | Methylene blue (1% aqueous solution)[13]   |
| Endpoint                     | Disappearance of the blue color and formation of a brick-red precipitate[14][15] |
| Temperature                  | The reaction mixture should be kept boiling[13][16]                              |

## Experimental Protocols

### Protocol 1: Preparation of Fehling's Solution

Objective: To prepare Fehling's solution for use in the titration of reducing sugars.

Materials:

- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Potassium sodium tartrate tetrahydrate ( $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ , Rochelle salt)
- Sodium hydroxide ( $\text{NaOH}$ )
- Distilled water
- Volumetric flasks (1 L)
- Analytical balance

Procedure:

Fehling's Solution A:

- Accurately weigh 69.28 g of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ . [11]
- Dissolve the weighed copper sulfate in distilled water.

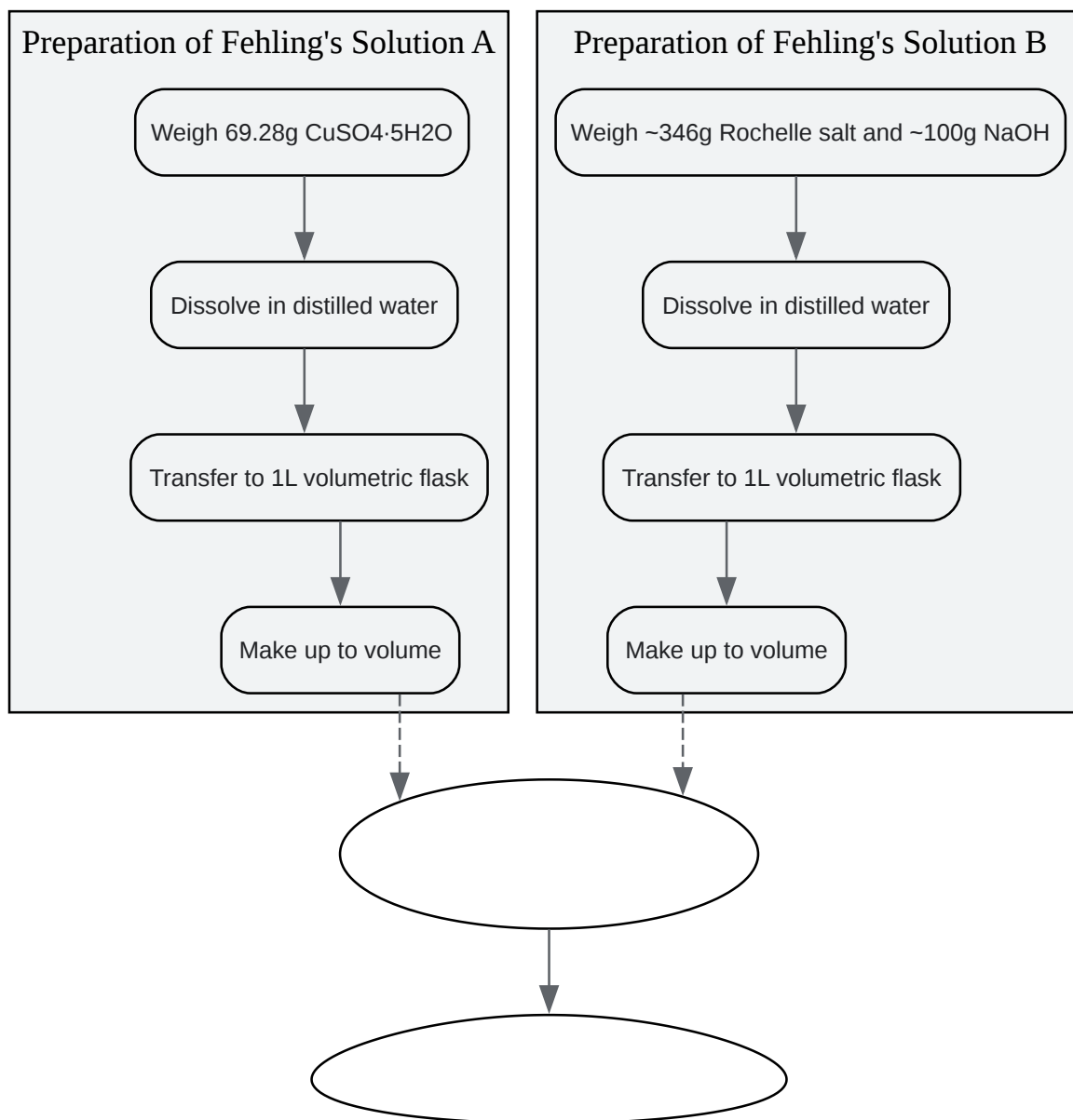
- Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.
- Stopper the flask and mix thoroughly. Store in a rubber-stoppered bottle.[8]

#### Fehling's Solution B:

- Accurately weigh approximately 346 g of potassium sodium tartrate tetrahydrate and 100 g of sodium hydroxide.[8][13]
- Dissolve both reagents in distilled water. This process is exothermic, so care should be taken.
- Once cooled, transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.
- Stopper the flask and mix thoroughly. Store in a rubber-stoppered bottle.[8]

#### Working Fehling's Solution:

- Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use. [7][14] The resulting solution should be a clear, deep blue.



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**Figure 1:** Workflow for the preparation of working Fehling's solution.

## Protocol 2: Standardization of Fehling's Solution (Lane-Eynon Method)

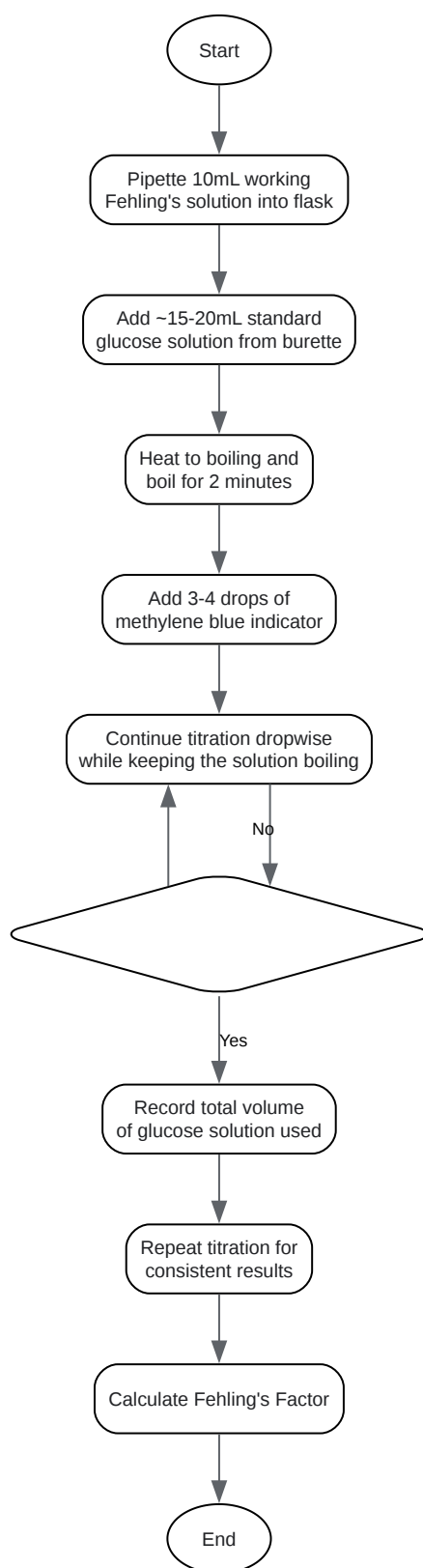
**Objective:** To determine the Fehling's factor, which is the amount of a standard reducing sugar solution required to completely reduce a known volume of Fehling's solution.

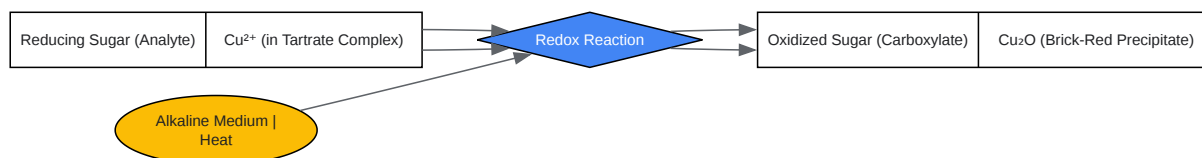
#### Materials:

- Working Fehling's solution
- Standard glucose solution (e.g., 2 mg/mL)[17]
- Methylene blue indicator (1% aqueous solution)
- Burette (50 mL)
- Pipettes (5 mL, 10 mL)
- Erlenmeyer flask (250-500 mL)
- Hot plate

#### Procedure:

- Rinse and fill a 50 mL burette with the standard glucose solution.[17]
- Pipette exactly 10 mL of the working Fehling's solution (5 mL of A and 5 mL of B) into a 250 mL Erlenmeyer flask.[14]
- Add approximately 15-20 mL of the standard glucose solution from the burette to the flask.
- Heat the mixture to boiling on a hot plate and continue to boil for about 2 minutes.[13]
- Add 3-4 drops of methylene blue indicator. The solution should remain blue.[13][15]
- Continue the titration by adding the glucose solution dropwise from the burette while keeping the solution boiling, until the blue color disappears completely, leaving a brick-red precipitate. [13][15]
- Record the total volume of the standard glucose solution used.
- Repeat the titration at least two more times to obtain consistent results.
- Calculate the Fehling's factor (F) in mg of glucose per mL of Fehling's solution.





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